3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Overview
Description
3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions using reagents such as bromine and chlorine can be employed to introduce the bromo and chloro groups onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-bromobenzamide: This compound shares the bromo and chloro substituents but lacks the pyrrolidine ring.
N-(pyridin-2-yl)amides: These compounds contain a pyridine ring instead of a pyrrolidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a different heterocyclic system but share the bromo substituent.
Uniqueness
3-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the combination of its structural features, including the bromo and chloro substituents, the pyrrolidine ring, and the carbamothioyl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
3-bromo-N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3OS/c19-13-5-3-4-12(10-13)17(24)22-18(25)21-14-6-7-16(15(20)11-14)23-8-1-2-9-23/h3-7,10-11H,1-2,8-9H2,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYXSRDQCQWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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